molecular formula C25H40ClN5O4 B1196216 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide CAS No. 122866-79-9

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

Cat. No.: B1196216
CAS No.: 122866-79-9
M. Wt: 510.1 g/mol
InChI Key: YEXQFGBCXUNVRL-GGAORHGYSA-N
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Description

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with appropriate reagents to form the benzamide core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a series of reactions involving piperidine derivatives.

    Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of neuroleptic drugs for the treatment of psychiatric disorders.

    Biological Studies: The compound is used to study receptor binding and neurotransmitter interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets in the brain. It primarily acts on dopamine receptors, inhibiting their activity and thereby exerting neuroleptic effects. The compound also interacts with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.

    Haloperidol: A butyrophenone derivative used as an antipsychotic.

Uniqueness

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for dopamine receptors. This makes it a potent neuroleptic with fewer side effects compared to other similar compounds.

Properties

CAS No.

122866-79-9

Molecular Formula

C25H40ClN5O4

Molecular Weight

510.1 g/mol

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[4-[4-(dimethylamino)piperidin-1-yl]-4-oxobutyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H40ClN5O4/c1-29(2)17-7-12-31(13-8-17)24(32)6-5-10-30-11-9-21(23(16-30)35-4)28-25(33)18-14-19(26)20(27)15-22(18)34-3/h14-15,17,21,23H,5-13,16,27H2,1-4H3,(H,28,33)/t21-,23+/m1/s1

InChI Key

YEXQFGBCXUNVRL-GGAORHGYSA-N

Isomeric SMILES

CN(C)C1CCN(CC1)C(=O)CCCN2CC[C@H]([C@H](C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl

SMILES

CN(C)C1CCN(CC1)C(=O)CCCN2CCC(C(C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)CCCN2CCC(C(C2)OC)NC(=O)C3=CC(=C(C=C3OC)N)Cl

Synonyms

4-amino-5-chloro-N-(1-(4-(4-(dimethylamino)-1-piperidinyl)-4-oxobutyl)-3-methoxy-4-piperidinyl)-2-methoxybenzamide
R 76186
R-76186

Origin of Product

United States

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